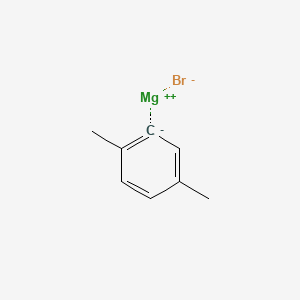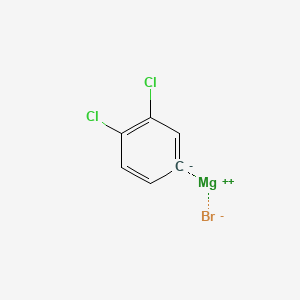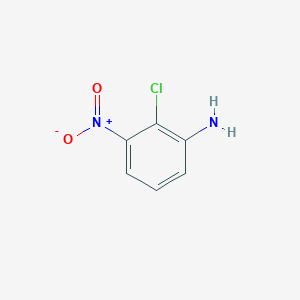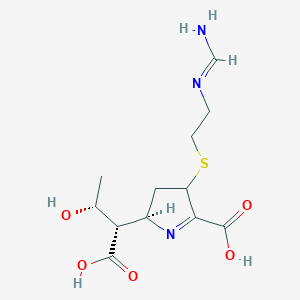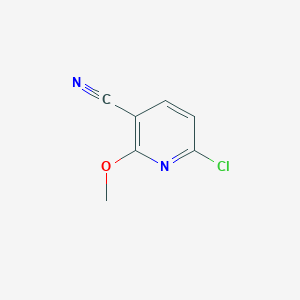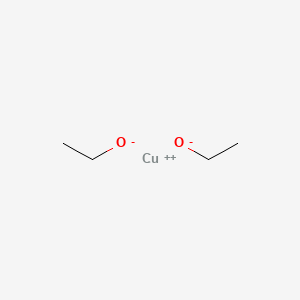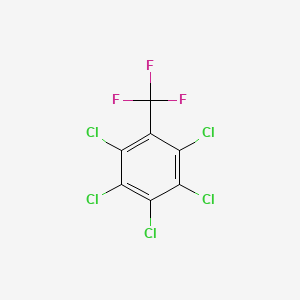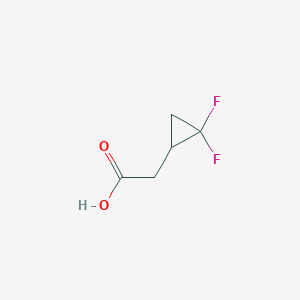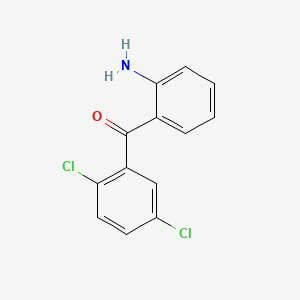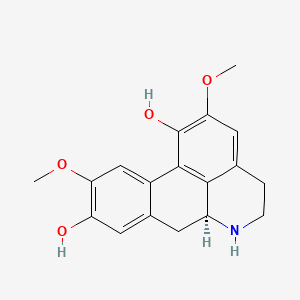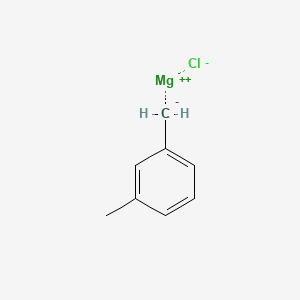
3-甲基苄基氯化镁
描述
3-Methylbenzylmagnesium chloride is an organometallic compound with the molecular formula C8H9ClMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
科学研究应用
3-Methylbenzylmagnesium chloride has a wide range of applications in scientific research, including:
1. Organic Synthesis::- Used as a key reagent in the synthesis of complex organic molecules.
- Facilitates the formation of carbon-carbon bonds, which is crucial in the construction of various organic frameworks.
- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Helps in the development of new drugs and therapeutic agents.
- Utilized in the preparation of advanced materials, including polymers and nanomaterials.
- Contributes to the development of new materials with unique properties.
作用机制
Target of Action
The primary target of 3-Methylbenzylmagnesium chloride is the benzylic position of alkyl benzenes . This compound, being an organometallic reagent, is particularly reactive at the benzylic position due to the presence of the magnesium atom, which has a significant effect on the electronic properties of the molecule .
Mode of Action
3-Methylbenzylmagnesium chloride interacts with its targets through a process known as the Grignard reaction . This reaction involves the nucleophilic addition of the Grignard reagent (in this case, 3-Methylbenzylmagnesium chloride) to a carbonyl group . The result of this interaction is the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Grignard reaction involving 3-Methylbenzylmagnesium chloride can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules . The ability of this compound to form new carbon-carbon bonds can lead to the creation of diverse molecular structures, thereby influencing the course of various biochemical reactions .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .
Result of Action
The primary molecular effect of 3-Methylbenzylmagnesium chloride’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules that play crucial roles in various biological processes .
Action Environment
The action of 3-Methylbenzylmagnesium chloride is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for optimal activity . Additionally, the reaction conditions, such as temperature and solvent, can significantly influence the efficacy and selectivity of the reactions involving this compound .
准备方法
3-Methylbenzylmagnesium chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Synthetic Route::- Dissolve magnesium turnings in anhydrous THF.
- Add 3-methylbenzyl chloride dropwise to the magnesium suspension while stirring.
- Heat the reaction mixture to facilitate the formation of 3-methylbenzylmagnesium chloride.
- The resulting solution is then filtered to remove any unreacted magnesium and other impurities.
化学反应分析
3-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
1. Nucleophilic Addition::- Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
- Common reagents: Aldehydes, ketones, esters.
- Major products: Secondary or tertiary alcohols.
- Can participate in substitution reactions with halides.
- Common reagents: Alkyl halides, aryl halides.
- Major products: Substituted benzyl derivatives.
- Used in coupling reactions to form carbon-carbon bonds.
- Common reagents: Various organic halides.
- Major products: Coupled organic compounds.
相似化合物的比较
3-Methylbenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:
1. 4-Methylbenzylmagnesium chloride::- Similar structure but with the methyl group at the para position.
- Used in similar types of reactions but may exhibit different reactivity due to the position of the substituent.
- Contains a methoxy group instead of a methyl group.
- Used in the synthesis of different organic compounds, offering different reactivity and selectivity.
- Contains two methoxy groups at the meta positions.
- Provides unique reactivity patterns and is used in specialized synthetic applications .
属性
IUPAC Name |
magnesium;1-methanidyl-3-methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXEEVXDGICED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564828 | |
| Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29875-06-7 | |
| Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)
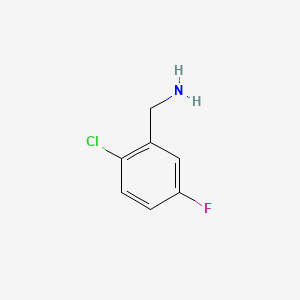

![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
